Ceric titanate
Description
Properties
Molecular Formula |
CeH2OTi |
|---|---|
Molecular Weight |
205.998 g/mol |
IUPAC Name |
cerium;titanium;hydrate |
InChI |
InChI=1S/Ce.H2O.Ti/h;1H2; |
InChI Key |
RQKKZPUOXCUSGM-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[Ce] |
Origin of Product |
United States |
Defect Chemistry and Point Defect Engineering in Ceric Titanate Systems
Investigation of Intrinsic Point Defects in Ceric Titanate Structures
The intrinsic point defect population in ceric titanates dictates their fundamental behavior. These defects include vacancies on cation and anion sublattices, as well as interstitials and antisite defects.
A-Site and B-Site Vacancy Formation and Concentration
Ceric titanates can crystallize in various structures, notably perovskite (e.g., CeTiO₃) and pyrochlore (B1171951) (e.g., Ce₂Ti₂O₇) structures. In these structures, the A-site is typically occupied by the larger cation (Ce), and the B-site by the smaller cation (Ti).
Pyrochlore Structure (Ce₂Ti₂O₇): Studies on Ce₂Ti₂O₇ have indicated the presence of intrinsic cation vacancies. For instance, one study reported an "18(1)% vacancy of Ce ions in the as-prepared samples" of Ce₂Ti₂O₇ rsc.orgmdpi.com. The formation of these vacancies is intrinsically linked to the material's synthesis and processing conditions. First-principles calculations are being used to determine the formation energies of various intrinsic point defects, including cation vacancies, in titanate structures, which are essential for predicting their equilibrium concentrations under different thermodynamic conditions aip.orgaps.orgresearchgate.netscience.gov.
Perovskite Structure (CeTiO₃): While specific quantitative data on intrinsic A-site and B-site vacancy formation and concentration in CeTiO₃ is less prevalent in the initial search results, general principles from related perovskites apply. For example, in SrTiO₃, A-site vacancies (Sr vacancies) are often found to dominate under various conditions, with B-site vacancies (Ti vacancies) or vacancy complexes becoming significant under specific doping or atmospheric conditions aps.orgdntb.gov.uaresearchgate.net. It is expected that similar mechanisms, influenced by the relative ionic radii and bonding strengths of Ce and Ti, would govern vacancy formation in CeTiO₃.
Oxygen Vacancy Dynamics and their Influence on Ceric Titanates
Oxygen vacancies (V••O) are prevalent defects in many oxide perovskites and pyrochlores, significantly impacting their electronic and ionic transport properties.
Formation and Migration: The formation energy of oxygen vacancies is influenced by factors such as temperature, oxygen partial pressure (pO₂), and the presence of dopants github.ioaps.orgarxiv.orgescholarship.org. In titanate perovskites, the size of the A-site cation can affect oxygen vacancy migration barriers, with larger cations potentially leading to kinetically controlled diffusion, whereas smaller cations might exhibit thermodynamically controlled diffusion researchgate.netrsc.org. Computational studies, often employing Density Functional Theory (DFT), are crucial for determining oxygen vacancy formation energies and migration barriers researchgate.netgithub.ioaps.orgarxiv.orgrsc.orgosti.govresearchgate.netresearchgate.netmdpi.comarxiv.org. These calculations help elucidate the relationship between electronic structure and defect energetics, providing insights into how to tune vacancy concentrations for desired properties.
Influence on Properties: Oxygen vacancies can act as charge carriers, contributing to ionic conductivity, and can also influence electronic conductivity by creating localized electronic states (e.g., Ce³⁺ states in ceria) or acting as scattering centers mdpi.compsu.educore.ac.ukrsc.orgdepositolegale.itresearchgate.net. In cerium titanates, the presence and mobility of oxygen vacancies can affect dielectric properties, such as contributing to dielectric loss at higher frequencies in Ce₂Ti₂O₇ researchgate.net. Furthermore, the ordering of oxygen vacancies can impact ionic conductivity, as observed in iron-doped calcium titanate where ordered vacancies reduced oxygen ionic conductivity github.io.
Defect Compensation Mechanisms in Donor-Doped Ceric Titanates
When ceric titanates are doped with aliovalent donor elements (e.g., La³⁺ or Nb⁵⁺ substituting for Ce⁴⁺ or Ti⁴⁺), charge neutrality must be maintained through various compensation mechanisms.
Mechanisms: Common compensation mechanisms include the formation of electron carriers, cation vacancies, or interstitial oxygen ions. For instance, donor doping in SrTiO₃ can be compensated by cation vacancies (e.g., Sr vacancies) under oxidizing conditions, or by electrons (often associated with Ti⁴⁺ reduction to Ti³⁺) under reducing conditions core.ac.ukpsu.edu. The specific mechanism depends on the dopant type, concentration, and the processing atmosphere core.ac.ukbuet.ac.bdresearchgate.netresearchgate.netresearchgate.netconicet.gov.artopicsonchemeng.org.my. In BaTiO₃, cerium doping can lead to compensation via metal vacancies when Ce³⁺ occupies Ba²⁺ sites, or via electrons when Ce⁴⁺ substitutes for Ti⁴⁺ researchgate.netresearchgate.net. Understanding these mechanisms, often described using Kroger-Vink notation, is vital for controlling the defect structure and properties of doped ceric titanates.
Thermodynamic and Kinetic Aspects of Defect Formation in this compound
The thermodynamic and kinetic parameters governing defect formation and migration are critical for predicting material behavior under varying conditions.
Thermodynamics: Defect formation is governed by the minimization of Gibbs free energy (G = H - TS), where H is enthalpy and S is entropy osti.gov. The enthalpy of formation (H<0xE1><0xB5><0xA3>) includes the energy required to break bonds and create the defect, while the entropy term (S) accounts for the increased configurational disorder. Calculations of defect formation enthalpies and energies are typically performed using first-principles methods like DFT aip.orgresearchgate.netscience.govaps.org. These calculations are sensitive to factors such as the choice of functional, supercell size, and the treatment of electron correlation effects rsc.orgresearchgate.net.
Kinetics: Defect migration involves overcoming an energy barrier, often quantified as the activation energy for migration (E<0xE2><0x82><0x90>). These kinetic parameters dictate the mobility of defects within the crystal lattice and are crucial for understanding transport phenomena like ionic conductivity. DFT calculations are also employed to determine migration barriers, revealing how factors like defect charge state, local atomic environment, and strain can influence mobility researchgate.netrsc.orgresearchgate.netresearchgate.net.
Space Charge Layer Effects at Grain Boundaries in this compound Ceramics
In polycrystalline this compound ceramics, grain boundaries can significantly influence macroscopic properties due to the formation of space charge layers. These layers arise from the segregation of point defects to the grain boundary core, leading to a region with a different defect concentration and charge neutrality compared to the bulk.
Mechanism of Space Charge Formation: Space charge layers are typically formed by the accumulation or depletion of mobile charge carriers (like oxygen vacancies) and dopant ions near the grain boundary rsc.orgresearchgate.netbio-conferences.org. In titanate ceramics, grain boundaries often exhibit an excess positive charge, compensated by adjacent negative space-charge layers depleted of mobile positive charge carriers such as oxygen vacancies rsc.orgresearchgate.net. This phenomenon is observed in various titanate ceramics, including SrTiO₃ and BaTiO₃, and is expected to occur in ceric titanates as well, especially if they are polycrystalline and contain intrinsic or extrinsic defects researchgate.netbio-conferences.orgresearchgate.net. The extent of segregation and the resulting space charge potential are influenced by defect thermodynamics and kinetics, as well as the specific grain boundary structure mdpi.comescholarship.org.
Strategic Doping in Ceric Titanate: Impact on Functional Properties and Mechanisms
Cerium Ion Substitution in Titanate Perovskite Lattices
Cerium can substitute for cations on either the A-site (e.g., Sr²⁺, Ba²⁺) or the B-site (e.g., Ti⁴⁺) in perovskite titanates. The specific location of cerium substitution profoundly impacts the lattice structure and, consequently, the material's functional properties.
A-Site Doping Effects of Cerium in Titanates
When cerium ions (typically Ce³⁺ or Ce⁴⁺) substitute for larger A-site cations like Ba²⁺ or Sr²⁺, they can induce lattice distortions due to differences in ionic radii. Studies on strontium titanate (SrTiO3) suggest that A-site doping with cerium can lead to an increase in the dielectric constant researchgate.netthesciencein.org. For instance, substituting Ce³⁺ for Ba²⁺ in BaTiO3, where Ce³⁺ is smaller than Ba²⁺, generally causes a shift in the Curie temperature (Tc) to lower values and can lead to a more diffuse phase transition researchgate.nethanrimwon.combuet.ac.bdresearchgate.net. This substitution often results in lattice strain and can influence the formation of oxygen vacancies as a charge compensation mechanism rsc.org.
B-Site Doping Effects of Cerium in Titanates
Cerium substitution at the B-site, replacing Ti⁴⁺, has also been investigated. Research on strontium titanate indicates that B-site doping with cerium can lead to a decrease in the dielectric constant researchgate.net. In barium titanate, cerium doping at the Ti⁴⁺ site has been reported to cause a more significant diffusion of the phase transition while having a less pronounced effect on the Curie temperature compared to A-site doping researchgate.net. The exact valence state of cerium (Ce³⁺ or Ce⁴⁺) and its preferred site occupancy (A or B) can be influenced by synthesis conditions and the surrounding chemical environment buet.ac.bdresearchgate.net.
Influence on Ferroelectric and Dielectric Characteristics
Cerium doping significantly alters the dielectric and ferroelectric properties of titanate perovskites.
Dielectric Constant: Cerium doping often leads to an increase in the dielectric constant, particularly at lower frequencies, in materials like SrTiO3 researchgate.netthesciencein.org. In BaTiO3, the dielectric constant can increase with doping concentration, reaching values up to approximately 4500 for certain co-doped compositions researchgate.netbiointerfaceresearch.com. However, some studies report a reduction in the dielectric constant with increasing cerium concentration, especially when Ce is substituted at the B-site in SrTiO3 researchgate.net or when it induces significant lattice strain rsc.org. The dielectric constant generally shows a strong frequency dependence, decreasing as frequency increases, a behavior consistent with space charge polarization hanrimwon.comscispace.com.
Dielectric Loss: Cerium doping can lead to a reduction in dielectric loss tangent, making the materials suitable for high-frequency applications tandfonline.comtandfonline.com. For instance, in Ce-doped barium strontium titanate (Ce-BST) nano-powders, a low dielectric loss tangent of 0.002 was observed tandfonline.comtandfonline.com. However, the loss factor can increase in the low-frequency range with cerium doping thesciencein.org.
Curie Temperature (Tc): In ferroelectric materials like BaTiO3, cerium doping typically causes a shift in the Curie temperature (the ferroelectric-to-paraelectric transition temperature) to lower values. This shift is more pronounced for A-site doping, where the smaller ionic radius of Ce³⁺ compared to Ba²⁺ induces lattice distortions that destabilize the ferroelectric phase researchgate.nethanrimwon.combuet.ac.bdresearchgate.net. For example, Tc in BaTiO3 can decrease linearly with increasing Ce content buet.ac.bd.
Phase Transitions: Cerium doping can lead to a diffusion of the ferroelectric-to-paraelectric phase transition in BaTiO3, meaning the sharp peak in dielectric constant versus temperature becomes broader researchgate.netresearchgate.netresearching.cn. This diffuse phase transition behavior is often associated with compositional inhomogeneity or the presence of internal strain induced by dopants.
Table 1: Summary of Cerium Doping Effects on Titanate Perovskites
| Material | Doping Site | Observed Effect on Dielectric Constant | Observed Effect on Dielectric Loss | Observed Effect on Curie Temperature (Tc) | Primary Mechanism/Notes |
| SrTiO3 | A-Site | Increase | Generally low | Not applicable (paraelectric) | Increased ionic polarizability researchgate.netthesciencein.org. |
| SrTiO3 | B-Site | Decrease | Not specified | Not applicable | Lattice distortion due to ionic size mismatch researchgate.net. |
| BaTiO3 | A-Site | Increase (up to a point) | Can increase at low frequency | Decrease | Ionic radius mismatch (Ce³⁺ < Ba²⁺) induces strain, leading to diffuse phase transition and Tc shift researchgate.nethanrimwon.combuet.ac.bdresearchgate.net. |
| BaTiO3 | B-Site | Variable | Not specified | Minor shift, more diffuse transition | Ce⁴⁺ substitution for Ti⁴⁺. |
| BaSrTiO3 (BST) | Mixed | Excellent properties, low loss | Very low (0.002-0.003) | Not specified | Nano-powders, optimized calcination temperature; suitable for microwave devices tandfonline.comtandfonline.com. |
| BaTiO3 (Ce-Mn) | Co-doped | High (up to 4500) | Low | Not specified | Co-doping can enhance dielectric constant and improve properties researchgate.netbiointerfaceresearch.com. |
| (Ba,Sr)TiO3 GC | Mixed | Maximum at 2 mol% Ce | Not specified | Not specified | Compensation mechanism related to oxygen vacancy concentration; highest conductivity at 2 mol% Ce researchgate.net. |
| PbLaTiO3 (PLT) | Mixed | High values | Not specified | No significant shift | Ce substitution does not cause relaxor behavior; follows Curie-Weiss law jmaterenvironsci.com. |
Mechanistic Understanding of Doping-Induced Property Modulation
The observed changes in functional properties due to cerium doping are intrinsically linked to modifications in the material's defect chemistry and electronic structure.
Cerium, with its multiple valence states (Ce³⁺ and Ce⁴⁺), plays a critical role in the redox processes within the titanate lattice. When Ce³⁺ substitutes for Ba²⁺ or Sr²⁺ (A-site), it is smaller and has a different charge state, often leading to the formation of oxygen vacancies (Vö) to maintain charge neutrality rsc.orgresearchgate.net. This can be represented as:
2Ce³⁺ (A-site) → 2Ba²⁺ (A-site) + Vö + 1/2 O₂
Alternatively, Ce⁴⁺ can substitute for Ti⁴⁺ (B-site), acting as an isovalent dopant at low concentrations, or it can lead to the formation of cation vacancies or reduction of Ti⁴⁺ if it substitutes for A-site cations. The presence of oxygen vacancies can significantly affect electrical conductivity by acting as electron donors researchgate.netcore.ac.ukmdpi.com. These vacancies can also trap electrons, influencing charge transport and dielectric relaxation phenomena mdpi.comacs.org. The redox cycling between Ce³⁺ and Ce⁴⁺, coupled with oxygen vacancy concentration, is central to understanding the electrical conductivity and dielectric behavior of cerium-doped titanates, particularly under varying atmospheric conditions researchgate.netcore.ac.ukacs.org. The introduction of cerium can also create midgap states, reducing the bandgap and influencing optical and electrical properties thesciencein.org.
Compound List:
Ceric titanate (Ce-doped titanates)
Strontium titanate (SrTiO3)
Barium titanate (BaTiO3)
Barium strontium titanate (BST)
Lanthanum lead titanate (PLT)
Calcium copper titanate (CaCu3Ti4O12)
Photocatalytic Mechanisms and Environmental Applications of Ceric Titanate Based Materials
Enhancement Strategies for Ceric Titanate Photocatalytic Activity
Noble Metal Deposition and Carbon Material Compositing with this compound
Enhancing the photocatalytic performance of titanate-based materials, including those incorporating cerium, often involves surface modification through the deposition of noble metals or the integration of carbon-based materials acs.orgmdpi.commdpi.comrsc.org. These strategies are designed to improve light absorption, facilitate charge separation, and suppress electron-hole recombination, thereby increasing catalytic efficiency.
Noble metals such as platinum (Pt), silver (Ag), and palladium (Pd) are frequently utilized. Their integration can create Schottky barriers at the semiconductor interface, acting as electron traps and promoting the separation of photogenerated electrons and holes mdpi.commdpi.comrsc.org. This enhanced charge separation is critical for preventing rapid recombination, a common limitation in photocatalysis. Additionally, noble metals can induce surface plasmon resonance (SPR) effects, which extend light absorption into the visible spectrum mdpi.com. For example, platinum deposition on titanate structures has demonstrated a significant improvement in hydrogen evolution rates from aqueous alcohol solutions frontiersin.org.
Carbon materials, including graphene, graphene oxide (GO), and carbon nanotubes (CNTs), are also widely employed to create hybrid photocatalysts with titanates acs.orgsci-hub.se. These carbonaceous components can increase the specific surface area, improve charge carrier mobility, and act as electron mediators, further reducing electron-hole recombination. For instance, cerium oxide (CeO2) decorated onto CNTs and GO has shown excellent photocatalytic efficiency for dye degradation, with CNTs and GO facilitating interfacial charge transfer researchgate.net. While direct research specifically on this compound composited with noble metals or carbon materials is developing, the principles applied to other titanates and cerium-based oxides suggest substantial potential for this compound composites. Studies on cerium titanate (Ce-Ti) nanocomposites with cellulose (B213188) fibers (Cf) have demonstrated their effectiveness in degrading organic dyes, highlighting the synergistic benefits of combining titanate structures with other functional components researchgate.netnih.gov.
Role of Crystallinity, Surface Area, and Impurities in this compound Photocatalysts
The photocatalytic activity of titanate-based materials, including this compound, is significantly influenced by their structural and surface properties. Key parameters such as crystallinity, specific surface area, and the presence of impurities play crucial roles in determining their performance acs.orgmdpi.comntu.edu.sgnih.govucl.ac.uk.
Crystallinity: The crystalline phase and the degree of crystallinity directly impact the electronic band structure and charge carrier dynamics acs.orgnih.govucl.ac.uk. Different crystalline phases of titanates, such as trititanate and hexatitanate, can exhibit distinct photocatalytic properties due to variations in their microstructure and interlayer ions acs.org. Research on titanium dioxide (TiO2) photocatalysts indicates that the anatase and rutile phases, or their mixtures, are most commonly used, with their band gaps and charge separation efficiencies differing. The crystallization process, often controlled by synthesis temperature and duration, directly affects photocatalytic performance ntu.edu.sgucl.ac.ukmdpi.com. For cerium titanate nanocomposites, studies have shown that increasing the molar ratios of cerium titanate nanoparticles can enhance the degree of crystallinity researchgate.netnih.gov.
Impurities and Doping: The presence of impurities or intentional doping can significantly alter the electronic properties of titanate photocatalysts mdpi.com. Doping with metals or non-metals can introduce defects into the crystal lattice, narrow the bandgap, and create new energy levels within the band structure. These modifications can extend light absorption into the visible region and improve the separation of photogenerated charge carriers mdpi.com. For instance, iron titanate (Fe2TiO5) nanoparticles, with a band gap of approximately 2.16 eV, exhibit strong visible light absorption due to their composition royalsocietypublishing.org. While specific studies detailing the impact of impurities on this compound are less abundant, general principles suggest that controlled doping or defect engineering could further optimize its photocatalytic activity.
Application of this compound in Organic Pollutant Degradation (e.g., Dye Wastewater Treatment)
This compound-based materials are being explored for their efficacy in degrading various organic pollutants, with a particular focus on treating dye-contaminated wastewater, a significant environmental challenge arising from industries like textiles researchgate.netnih.govufn.edu.brroyalsocietypublishing.org.
Studies have demonstrated the successful application of cerium titanate nanocomposites in the photodegradation of model organic dyes such as methylene (B1212753) blue (MB) and methyl orange (MO) researchgate.netnih.gov. For example, a cerium titanate cellulose fiber (Ce-Ti/Cf) nanocomposite photocatalyst was synthesized and evaluated for its ability to degrade MB and MO under sunlight. The results indicated that the photodegradation efficiency increased with a higher ratio of TiO2 in the Ce-Ti nanocomposite formula researchgate.netnih.gov. Specifically, the 0.5 Ce-Ti/Cf nanocomposite achieved equilibrium in dye decomposition within approximately 240 minutes in the absence of hydrogen peroxide and 120 minutes in its presence, showcasing its potential for practical wastewater treatment researchgate.netnih.gov.
Other titanate-based materials, sometimes incorporating cerium or other metal ions, have also shown promise. Iron titanate (Fe2TiO5) nanoparticles, synthesized via a sol-gel method, exhibited moderate degradation efficiency for methylene blue under natural sunlight, with a band gap of approximately 2.16 eV facilitating visible light absorption royalsocietypublishing.org. Calcium titanate (CaTiO3) has been reported to degrade Malachite green (MG) dye with high efficiency; for instance, a sample with a lower bandgap of 2.67 eV achieved 98% MG degradation in 120 minutes under UV light sci-hub.se. Bismuth titanate (Bi2Ti2O7) composites have also shown significant degradation of MB, with a composite material achieving a removal rate of up to 98.79% under visible light rsc.orgmdpi.com.
These findings highlight the potential of this compound and related composite materials as effective photocatalysts for addressing organic pollution in water, driven by their tunable properties and broad light absorption capabilities.
Photocatalytic Performance Data for Titanate-Based Materials in Dye Degradation
| Catalyst System | Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |
| 0.5 Ce-Ti/Cf | MB | Equilibrium reached | 240 (without H₂O₂) | Sunlight | researchgate.netnih.gov |
| 0.5 Ce-Ti/Cf | MB | Equilibrium reached | 120 (with H₂O₂) | Sunlight | researchgate.netnih.gov |
| 0.5 Ce-Ti/Cf | MO | Equilibrium reached | 240 (without H₂O₂) | Sunlight | researchgate.netnih.gov |
| 0.5 Ce-Ti/Cf | MO | Equilibrium reached | 120 (with H₂O₂) | Sunlight | researchgate.netnih.gov |
| Fe₂TiO₅ nanoparticles | MB | Moderate | Not specified | Sunlight | royalsocietypublishing.org |
| CaTiO₃ | MG | 98 | 120 | UV light | sci-hub.se |
| PbTiO₃/TiO₂/g-C₃N₄ (PTO/TO/CN 1.0) | MB | 98.79 | Not specified | Visible light | mdpi.com |
| CeO₂/CNT/GO | RB | 96.9 | 50 | UV light | researchgate.net |
Note: "Equilibrium reached" indicates the time taken to achieve maximum degradation under the specified conditions, rather than a fixed percentage.
Theoretical and Computational Studies of Ceric Titanate Systems
Phenomenological Thermodynamic Theories for Ceric Titanate Analogues
Phenomenological thermodynamic theories provide a framework for understanding the macroscopic behavior of materials, including phase transitions, by describing thermodynamic potentials without delving into the atomic-level interactions. For this compound analogues, these theories can model the stability and transformations between different phases. Research has explored thermodynamic modeling of cerium titanium oxide systems, contributing to the understanding of their behavior under various conditions.
The application of thermodynamic modeling extends to predicting phase transitions in this compound systems. By defining free energy functions, researchers can identify the conditions under which different phases are stable and the nature of transitions between them. Studies focusing on modeling phase transitions and single-domain properties aim to elucidate the thermodynamic driving forces behind structural changes and the behavior of individual crystallographic domains within these materials.
Electronic Structure Calculations and Electron Density Distribution in Ceric Titanates
Electronic structure calculations, often based on Density Functional Theory (DFT), are fundamental for understanding the chemical bonding, electronic band structure, and charge distribution within ceric titanates. These calculations reveal how electrons are distributed, which directly influences optical, electrical, and catalytic properties. Research has investigated the electronic structure and electron density distribution in this compound materials, providing atomic-level insights into their functionality. For instance, studies on cerium titanium oxides have identified the valence states of titanium, with Ti 2p peaks aligning with Ti-O bonds, indicating a Ti valence of approximately +4.
First-Principles Calculations for Defect Energies and Stability in Ceric Titanates
First-principles calculations, typically employing DFT, are vital for determining the energetics of point defects, vacancies, and interstitials in this compound structures. Understanding defect formation energies and their impact on stability is critical for tailoring material properties. These calculations provide quantitative data on defect behavior, which can influence conductivity, diffusion, and catalytic activity.
Predictive Modeling of this compound Materials Behavior
Predictive modeling aims to forecast the performance and behavior of this compound materials in various applications based on their structure and composition. This involves developing models that can accurately simulate or predict material responses to external stimuli or operational conditions.
In the realm of photocatalysis, Quantitative Structure-Activity Relationship (QSAR) models are employed to correlate specific structural or electronic descriptors of this compound materials with their photocatalytic activity. By identifying key parameters that govern performance, QSAR can guide the design of more efficient photocatalysts for applications such as pollutant degradation or water splitting.
For this compound composites, theoretical models are developed to understand and predict their dielectric properties. These models can elucidate the mechanisms behind dielectric polarization, relaxation, and frequency dependence, which are crucial for applications in electronics, sensors, and energy storage devices.
Advanced Simulation Techniques for this compound Material Design
The design and development of advanced ceramic materials, such as titanates, increasingly rely on sophisticated theoretical and computational methodologies. These techniques enable a deeper understanding of material properties at the atomic and electronic levels, facilitating the prediction of performance and guiding experimental efforts. Advanced simulation techniques, including Density Functional Theory (DFT) and Molecular Dynamics (MD), are pivotal in exploring the fundamental characteristics and potential applications of materials like this compound. While direct computational studies specifically focusing on a compound named "this compound" (e.g., CeTiO₃) are not extensively documented in the provided literature, the principles and methodologies employed for related titanate systems offer a robust framework for its potential investigation.
Density Functional Theory (DFT) for Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials. It is widely applied to predict a range of material characteristics, including structural stability, electronic band structures, band gaps, elastic constants, and optical properties. By solving the Kohn-Sham equations, DFT can map the ground-state properties of a system based on the electron density.
Studies on various titanate perovskites, such as alkaline earth titanates (e.g., CaTiO₃, SrTiO₃, BaTiO₃) and lead titanates, have extensively utilized DFT. These investigations have revealed crucial insights into their electronic behavior, phase stability, and mechanical integrity scientific.netacs.orgmdpi.comresearchgate.netarxiv.org. For instance, DFT calculations on alkaline earth titanates have mapped their electronic band structures, identifying band gaps that are critical for their optoelectronic applications acs.orgmdpi.com. Similarly, studies on lead titanate have explored its ferroelectric properties and the influence of defects using DFT researchgate.net.
Applying DFT to a hypothetical this compound compound would allow for the prediction of its fundamental electronic structure, including its band gap, which dictates its optical and electrical conductivity properties. Furthermore, DFT can determine the most stable crystallographic phases and predict its mechanical properties, such as elastic constants, indicating its robustness and potential for use in demanding environments.
Molecular Dynamics (MD) for Dynamic and Thermal Behavior
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic and thermal properties of materials by tracking the motion of atoms and molecules over time. This method is particularly useful for understanding phenomena such as thermal expansion, phase transitions, diffusion, and mechanical response under varying temperatures and pressures.
MD simulations have been employed to investigate the thermal expansion and compressibility of titanate ceramics like strontium titanate (SrTiO₃) and barium zirconate (BaZrO₃) aip.orgusm.my. These studies provide insights into how these materials behave at elevated temperatures and pressures, which is crucial for applications in harsh environments. For example, MD can reveal how atomic vibrations contribute to thermal expansion or how the material deforms under mechanical stress aip.org.
For this compound, MD simulations could elucidate its thermal stability, identify potential phase transitions as a function of temperature, and predict its response to mechanical strain. Understanding these dynamic behaviors is essential for designing materials that can withstand operational stresses and temperatures.
Integrating Machine Learning and Multi-scale Modeling
Beyond DFT and MD, modern materials design increasingly integrates Machine Learning (ML) and multi-scale modeling approaches. ML algorithms can analyze vast datasets generated from simulations and experiments to identify complex structure-property relationships and accelerate the discovery of new materials with desired characteristics researchgate.netmdpi.comkit.edu. Multi-scale modeling combines different simulation techniques that operate at various length and time scales, providing a comprehensive understanding from atomic interactions to macroscopic behavior.
These advanced computational strategies can be employed to screen potential this compound compositions, predict their properties efficiently, and optimize synthesis parameters. By leveraging these integrated approaches, researchers can accelerate the development cycle for novel this compound-based materials tailored for specific technological applications.
Cerium in Titanate Systems: Insights and Future Directions for this compound
While specific computational studies on "this compound" are not widely available, research on related systems involving cerium and titanium oxides provides valuable context. For instance, studies on cerium-doped strontium titanate have explored its potential in fuel cell applications aip.orgusm.my. Additionally, research on cerium oxide coatings on titanium dioxide has investigated their impact on photocatalytic activity, revealing cerium's electronic influence acs.orgmdpi.com. Studies on cerium-doped barium zirconium titanate also highlight the effects of cerium incorporation in titanate structures scnu.edu.cn.
These investigations suggest that cerium can significantly influence the electronic, catalytic, and structural properties of titanium-based materials. Computational studies on a defined this compound compound could therefore focus on predicting its unique electronic band structure, assessing its phase stability, and evaluating its potential for applications such as catalysis, dielectric materials, or advanced ceramics, leveraging the methodologies proven effective for other titanates.
Advanced Functional Applications and Research Trajectories of Ceric Titanate
Research on Ceric Titanate for Advanced Dielectric Materials
Research into this compound for advanced dielectric applications primarily focuses on its incorporation into other perovskite titanate structures, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃), to modify and enhance their dielectric properties. Pure this compound ceramics are less common in these applications; instead, cerium is often used as a dopant.
High Permittivity and Low Dielectric Loss in this compound Ceramics
The addition of cerium to titanate ceramics has been a subject of extensive study to achieve high dielectric permittivity (ε') and low dielectric loss (tanδ), which are crucial for applications in capacitors and other electronic components. In cerium-doped barium titanate (Ba₁-ₓCeₓTiO₃), the dielectric constant has been observed to be highly dependent on the concentration of cerium. Studies have shown that the dielectric constant can be significantly enhanced with specific concentrations of cerium doping. For instance, in Ba₁-ₓCeₓTiO₃ systems, the value of the dielectric constant increases as the cerium oxide (CeO₂) concentration increases up to a certain point (x=0.1), after which it begins to decrease. scispace.com
The real and imaginary parts of the dielectric constant in these materials exhibit a strong dependence on frequency. scispace.com This behavior is often attributed to relaxation phenomena associated with the damping of dipole oscillators under an external field. scispace.com While specific data for pure this compound is scarce, the research on cerium-doped titanates provides insight into the potential for achieving desirable dielectric properties. The goal is to maximize the storage of electric energy (high permittivity) while minimizing its dissipation as heat (low dielectric loss).
Table 1: Dielectric Properties of Cerium-Doped Barium Titanate (Ba₁-ₓCeₓTiO₃) at Room Temperature (Note: This data is illustrative of the effect of cerium doping on a titanate ceramic and not of pure this compound.)
| Cerium Concentration (x) | Frequency | Dielectric Constant (ε') | Dielectric Loss (tanδ) |
| 0.0 | 1 MHz | Approx. 900 | Varies with frequency |
| 0.1 | 1 MHz | > 1000 | Varies with frequency |
| 0.2 | 1 MHz | < 1000 | Varies with frequency |
| 0.4 | 1 MHz | < 1000 | Varies with frequency |
Data compiled from findings on cerium-doped barium titanate systems. scispace.com
Temperature and Frequency Stability of Dielectric Properties
The stability of dielectric properties with respect to temperature and frequency is a critical factor for the practical application of ceramic materials in electronic devices. In cerium-doped titanate systems, both temperature and frequency have a significant impact on the dielectric constant and dielectric loss. Generally, the dielectric constant in these materials decreases with an increase in frequency. nih.govresearchgate.net This is a common characteristic of dielectric materials where, at higher frequencies, the dipoles are unable to reorient themselves fast enough in response to the rapidly changing electric field. nih.gov
The temperature dependence of the dielectric constant in cerium-doped barium titanate reveals a decrease in the transition temperature (Curie temperature) with an increase in the dopant content. researchgate.net For some compositions of cerium-doped titanates, the dielectric constant remains fairly stable at lower temperatures and then increases as the temperature rises, reaching a maximum value before decreasing again. nih.gov The dielectric loss also shows a dependency on both temperature and frequency, typically decreasing with increasing frequency. nih.gov The introduction of cerium into the titanate lattice structure can help in shifting the Curie temperature and broadening the dielectric peak, which can be advantageous for creating materials with stable dielectric properties over a wider temperature range. researchgate.net
Environmental Remediation Technologies Utilizing this compound Photocatalysis
Cerium titanates, including compounds like CeTiO₄ and CeTi₂O₆, have garnered attention for their potential in environmental remediation through photocatalysis. elsevierpure.comresearchgate.net These materials are capable of absorbing visible light, which makes them promising candidates for solar-driven photocatalytic degradation of organic pollutants. elsevierpure.comresearchgate.net The photocatalytic activity of cerium titanates stems from their electronic structure, which allows for the generation of electron-hole pairs upon light absorption. These charge carriers can then participate in redox reactions that break down pollutants.
Studies have investigated the photocatalytic degradation of various organic compounds using cerium titanate-based materials. For instance, porous cerium titanate synthesized via a sol-gel route has been shown to be effective in the degradation of ofloxacin (B1677185), an antibiotic. nih.gov The photocatalytic efficiency was found to be dependent on the calcination temperature during the synthesis, which influences the phase composition and surface area of the material. nih.gov In one study, a sample calcined at 800 °C, containing a mix of CeTi₂O₆, CeO₂, anatase TiO₂, and rutile TiO₂ phases, exhibited the highest photocatalytic activity. nih.gov
Furthermore, cerium-doped titanium dioxide (Ce-TiO₂) has also been extensively studied for its enhanced photocatalytic properties. The doping with cerium can reduce the bandgap energy of TiO₂, allowing it to be activated by a broader spectrum of light, including visible light. mdpi.com This has been demonstrated in the degradation of pollutants such as deoxynivalenol. mdpi.com The mechanism of photocatalysis in these materials involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents that can mineralize organic pollutants. mdpi.com
Table 3: Photocatalytic Degradation Efficiency of Cerium Titanate-Based Materials
| Photocatalyst | Pollutant | Light Source | Degradation Efficiency (%) | Time (min) |
| Porous Cerium Titanate (calcined at 800 °C) | Ofloxacin | Not specified | 56.7 | Not specified |
| 0.5Ce-TiO₂ | Deoxynivalenol (5 mg/L) | UV light (λ = 254 nm) | 96 | 240 |
| Ce-doped Titanate Nanotubes | Malachite Green | UV-Visible | ~98 | Not specified |
Data compiled from research on cerium titanate and cerium-doped titania photocatalysts. nih.govmdpi.comscispace.com
Nuclear Waste Immobilization Research with Titanate Host Phases
Titanate-based ceramics are considered robust materials for the immobilization of high-level nuclear waste (HLW) due to their high chemical durability and ability to incorporate a wide range of radionuclides into their crystal structures. In this context, cerium is frequently used as a non-radioactive surrogate for plutonium and other actinides in research and development of these ceramic waste forms. researchgate.net This is due to the similarities in ionic radii and oxidation states between cerium (Ce³⁺/Ce⁴⁺) and actinides like plutonium (Pu³⁺/Pu⁴⁺). researchgate.net
The research often involves the synthesis of titanate phases such as zirconolite (CaZrTi₂O₇), where cerium is substituted into the lattice to simulate the incorporation of actinides. researchgate.net These studies aim to understand the phase stability, waste loading capacity, and long-term performance of the ceramic waste form. The crystal-chemical principle is fundamental to designing these materials, ensuring that the radioactive elements are securely locked within the stable crystal structure of the host phase. mdpi.com
Leaching studies are a critical component of this research, as they assess the ability of the waste form to retain radionuclides in the presence of groundwater over geological timescales. iaea.orgrruff.info These tests measure the rate at which elements are released from the ceramic into a solution, providing data on the long-term durability of the material. While direct studies on "this compound" as a primary waste form are not common, the extensive research on titanate ceramics containing cerium as a surrogate provides valuable insights into how a cerium-rich titanate phase would behave in a repository environment.
Specialized Ceramic Applications of this compound (e.g., Pigment Bases)
The use of cerium in titanate-based materials for ceramic pigments has been explored to create a range of colors. The doping of cerium ions into a bismuth titanate (Bi₄Ti₃O₁₂) structure, for example, has been shown to tune the color from ivory to reddish-brown. researchgate.net These pigments also exhibit beneficial properties such as near-infrared (NIR) reflectance, which can be useful for creating "cool pigments" that reflect heat from the sun. researchgate.net
In one study, a series of Bi₄-ₓCeₓTi₃O₁₂ pigments were synthesized, and it was found that the cerium concentration influenced the resulting color, with increasing concentrations leading to lighter reddish shades. researchgate.net The reddish-brown pigment with a specific cerium concentration (Bi₃.₇₅Ce₀.₂₅Ti₃O₁₂) demonstrated an IR reflectance of around 71.79%. researchgate.net These pigments also showed proficient UV absorbance, making them potentially useful for protective coatings. researchgate.net While this research focuses on cerium-doped bismuth titanate rather than pure this compound, it illustrates the potential of incorporating cerium into titanate structures to develop novel pigments with desirable optical properties.
Future Research Directions and Unaddressed Challenges in Ceric Titanate Science
Development of Novel Synthesis Routes for Tailored Ceric Titanate Morphologies
The future of this compound applications hinges on the ability to precisely control its physical and chemical properties, which are intrinsically linked to its morphology. Developing novel synthesis routes that allow for the tailoring of particle size, shape, surface area, and porosity is a primary focus of ongoing research. Traditional solid-state reaction methods often require high temperatures, leading to agglomerated particles with low surface area and potential impurities. scispace.com To overcome these limitations, researchers are exploring a variety of wet-chemical synthesis techniques. scispace.com
Recent advancements have demonstrated the efficacy of sol-gel processing and molten-salt synthesis in producing this compound and related titanate nanostructures with controlled morphologies. rsc.orgnih.gov For instance, the use of soft and hard templates in sol-gel synthesis has enabled the creation of hierarchical mesoporous cerium titanate with a brannerite structure. rsc.orgrsc.org This method allows for the tailoring of pore features, such as specific surface area and pore volume, by adjusting the size and ratio of the templating agent, like colloidal silica. rsc.org The resulting materials exhibit significantly higher surface areas (up to ~100 m²/g) compared to conventionally synthesized powders, which is crucial for applications in adsorption and catalysis. rsc.orgrsc.org
Another promising avenue is the molten-salt synthesis method, which has been successfully employed to control the shape of barium titanate nanostructures, yielding spherical, cube-shaped, and rod-shaped particles. nih.govnycu.edu.tw This technique utilizes a eutectic mixture of salts as a reaction medium, where the shape of the final product can be influenced by the morphology of the precursor materials and the dissolution rates of the reactants. nycu.edu.twescholarship.org The ability to produce anisotropic structures like nanorods is particularly challenging due to the isotropic nature of the perovskite crystal structure, making these methods highly valuable. nycu.edu.tw
Future research will likely focus on refining these methods and exploring new ones, such as hydrothermal and solvothermal techniques, which have shown success in synthesizing other titanate nanoparticles with controlled shapes. escholarship.org The goal is to develop scalable and cost-effective synthesis strategies that offer precise control over the nanostructure of this compound, thereby unlocking its full potential for a range of applications.
Table 1: Comparison of Synthesis Methods for Tailored Titanate Morphologies
| Synthesis Method | Key Advantages | Controllable Parameters | Resulting Morphologies |
|---|---|---|---|
| Sol-Gel with Templating | High surface area, controlled porosity. rsc.org | Template size and ratio, dispersion agent. rsc.org | Hierarchical mesoporous structures, nanoparticles. rsc.orgrsc.org |
| Molten-Salt Synthesis | Control over particle shape, simple method. nycu.edu.tw | Precursor morphology, dissolution rate of precursors. nycu.edu.twescholarship.org | Spherical, cube-shaped, rod-shaped nanostructures. nih.govnycu.edu.tw |
| Hydrothermal/Solvothermal | Low-temperature synthesis, high purity powders. scispace.com | Temperature, time, pH, precursor materials. rsc.org | Nanocubes, nanorods, coral-like structures. escholarship.orgrsc.org |
Advanced Operando Characterization of this compound Functionality
Understanding the dynamic structural and electronic changes that this compound undergoes during operation is crucial for optimizing its performance in applications such as catalysis and sensing. Advanced operando and in-situ characterization techniques, which allow for the study of materials under real working conditions, are indispensable tools in this endeavor. eolss.net These methods provide insights into reaction mechanisms, the nature of active sites, and the causes of deactivation, which are often not apparent from conventional ex-situ characterization. eolss.netmdpi.com
X-ray Absorption Spectroscopy (XAS) is a powerful in-situ technique for probing the local atomic structure and oxidation state of elements within a material. springerprofessional.de For instance, in-situ XAS has been used to study the coordination environment of copper in copper-titanate nanocatalysts during the electrochemical CO₂ reduction reaction, revealing dynamic changes in the catalyst structure under relevant conditions. acs.org Similar approaches can be applied to this compound to monitor the oxidation state of cerium (Ce³⁺/Ce⁴⁺), which is critical for its catalytic and redox properties.
Electron microscopy techniques, particularly Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS), offer high-resolution imaging and chemical analysis at the nanoscale. inl.gov These methods can be used to observe morphological changes and the elemental distribution within this compound catalysts during a reaction. For example, researchers have used STEM-EELS to study the exsolution of ceria and nickel nanoparticles from a titanate perovskite backbone under different annealing and reduction treatments, providing a detailed picture of the formation of the active heterostructure. inl.gov
Temperature-programmed techniques (TPX), such as temperature-programmed reduction (TPR), oxidation (TPO), and desorption (TPD), are valuable for characterizing the redox properties and surface interactions of catalysts. mdpi.com An in-situ catalyst characterization system allows for these analyses to be performed on a catalyst before and after a reaction without removing it from the reactor, thereby identifying the causes of deactivation, such as carbon deposition or sintering of active species. mdpi.com
Future research will increasingly rely on the combination of multiple operando techniques to obtain a comprehensive understanding of this compound's functionality. The development of specialized reactor cells compatible with various spectroscopic and microscopic methods will be essential for advancing this field. eolss.net
Rational Design of this compound for Multifunctional Applications
The concept of rational design involves the deliberate synthesis of materials with specific, predetermined properties to meet the demands of a particular application. frontiersin.org For this compound, this approach aims to create multifunctional materials by controlling their composition, structure, and interfacial properties at the nanoscale. frontiersin.orgresearchgate.net This is a shift from traditional materials discovery, which often relies on trial-and-error, towards a more predictive and efficient methodology.
One promising strategy in the rational design of multifunctional this compound is the creation of core-shell nanostructures. princeton.edu By encapsulating a core material with a shell of this compound, or vice versa, it is possible to combine the properties of different materials and create synergistic effects. For example, a core-shell design could enhance the catalytic activity and stability of a noble metal nanoparticle by encapsulating it within a porous this compound shell. princeton.edu One-pot synthesis strategies are being developed to fabricate such complex nanostructures in a simple and cost-effective manner. princeton.edu
The design of framework materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), offers another avenue for creating multifunctional this compound-based systems. These materials provide a platform for the hierarchical assembly of light-harvesting components and catalytic sites, mimicking the efficiency of natural photosynthesis. By integrating this compound nanoparticles into these frameworks, it may be possible to develop advanced photocatalysts for applications such as CO₂ reduction and water splitting.
Computational modeling and simulation play a crucial role in the rational design process. Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic structure and surface properties of different this compound compositions and morphologies, guiding the experimental synthesis of materials with optimized performance. The successful application of rational design depends on a deep understanding of the structure-property relationships in this compound and the ability to control synthetic pathways to produce the desired nanostructures. frontiersin.org
Addressing Long-Term Stability and Performance Degradation in this compound Devices
While this compound holds promise for a variety of electronic and electrochemical applications, its long-term stability and the degradation of its performance over time are significant challenges that need to be addressed. researchgate.net The reliability of devices based on this compound, such as capacitors, sensors, and catalysts, is directly impacted by these degradation mechanisms.
In perovskite-type titanates, a common mode of degradation is the increase in leakage current under a DC electric field, which can eventually lead to electrical breakdown. researchgate.netvt.edu This phenomenon is often linked to the migration of point defects, particularly oxygen vacancies. researchgate.net Under high electric fields and temperatures, these charged defects can move and accumulate at grain boundaries or electrode interfaces, altering the local electronic properties and creating conductive pathways. researchgate.netvt.edu The activation energy for the migration of oxygen vacancies is a key parameter in determining the rate of degradation. researchgate.net
The microstructure of the ceramic, including grain size and the presence of secondary phases, also plays a crucial role in its degradation behavior. researchgate.net For instance, in multilayer ceramic capacitors, non-uniformities in the dielectric thickness can lead to localized electric field concentrations, accelerating degradation and reducing the lifetime of the device. researchgate.net
For catalytic applications, deactivation is a major concern. This can occur through several mechanisms, including the sintering of active particles, poisoning of active sites by impurities in the reactant stream, and the deposition of carbonaceous species (coke) on the catalyst surface. mdpi.com The thermal stability of the this compound support is also critical, as phase changes or collapse of the porous structure at high temperatures can lead to a loss of surface area and catalytic activity. rsc.org
Future research in this area will focus on several key strategies to improve the long-term stability of this compound:
Defect Engineering: Doping with specific elements to control the concentration of oxygen vacancies and their mobility. researchgate.net
Microstructure Optimization: Developing processing techniques to produce dense, uniform microstructures with controlled grain sizes.
Interface Engineering: Modifying the electrode-dielectric interface to prevent defect accumulation and charge injection.
Development of Robust Catalysts: Designing catalysts with strong metal-support interactions to prevent sintering and developing strategies for catalyst regeneration.
Understanding and mitigating these degradation mechanisms are essential for the successful commercialization of this compound-based technologies.
Exploration of Quantum Effects in this compound Nanostructures
As the dimensions of materials shrink to the nanometer scale, quantum mechanical effects become increasingly prominent and can lead to novel properties that are not observed in their bulk counterparts. aau.dksciencepublishinggroup.com The exploration of these quantum effects in this compound nanostructures, particularly quantum confinement, opens up new possibilities for tuning its electronic and optical properties for advanced applications.
Quantum confinement occurs when the size of a nanoparticle is comparable to or smaller than the de Broglie wavelength of its charge carriers (electrons and holes). youtube.com This confinement leads to the quantization of energy levels, effectively transforming the continuous energy bands of the bulk material into discrete energy levels. aau.dkyoutube.com A key consequence of this is that the band gap of the semiconductor nanoparticle becomes size-dependent, generally increasing as the particle size decreases. sciencepublishinggroup.comyoutube.com This phenomenon is often observed as a "blue shift" in the optical absorption and emission spectra. sciencepublishinggroup.comresearchgate.net
For this compound, which is a semiconductor, reducing its particle size to the quantum regime could allow for the precise tuning of its band gap. This would be highly beneficial for photocatalytic applications, as the band gap could be tailored to match the solar spectrum for more efficient light harvesting. Similarly, in quantum dot-based light-emitting diodes (LEDs) or sensors, the emission wavelength could be controlled by simply changing the size of the this compound nanocrystals. youtube.com
Research into quantum effects in related materials, such as cerium oxide (ceria) nanoparticles, has shown that quantum confinement can be observed when the crystallite size is below the exciton (B1674681) Bohr radius. researchgate.net Given the similarity in composition, it is expected that this compound nanostructures will exhibit similar quantum size effects.
The primary challenges in this area are the synthesis of monodisperse this compound nanoparticles with precise size control in the quantum confinement regime (typically below 10 nm) and the detailed characterization of their size-dependent properties. Future research will likely focus on:
Developing synthetic methods to produce high-quality this compound quantum dots.
Conducting detailed spectroscopic studies to map the relationship between particle size and electronic energy levels.
Investigating the impact of quantum confinement on the photocatalytic activity and charge transfer dynamics in this compound nanostructures.
Fabricating and testing prototype quantum devices based on this compound nanostructures.
Harnessing quantum effects in this compound represents a frontier in the science of this material, with the potential to lead to the development of next-generation optical and electronic devices.
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | CeTi₂O₆ |
| Barium titanate | BaTiO₃ |
| Cerium(IV) oxide (Ceria) | CeO₂ |
| Titanium dioxide | TiO₂ |
| Colloidal silica | SiO₂ |
| Copper(II) oxide | CuO |
| Nickel(II) oxide | NiO |
| Metal-Organic Frameworks | N/A |
Q & A
Q. What are the optimal synthesis methods for ceric titanate, and how do reaction conditions influence phase purity?
Methodological Answer: this compound synthesis typically involves solid-state or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of CeO₂ and TiO₂ are calcined at 1000–1300°C for 12–24 hours, with phase purity monitored via XRD. Key parameters include:
| Parameter | Range/Details | Reference Technique |
|---|---|---|
| Temperature | 1000–1300°C | Thermogravimetry |
| Time | 12–24 hours | XRD |
| Atmosphere | Air or oxygen-rich | SEM-EDS |
Adjusting the Ce:Ti molar ratio (e.g., 1:1 vs. 1:2) can stabilize different polymorphs. Contradictions in reported phase diagrams often arise from incomplete equilibration; prolonged annealing and controlled cooling rates mitigate this .
Q. Which characterization techniques are critical for verifying this compound’s structural and electronic properties?
Methodological Answer: A multi-technique approach is essential:
- XRD : Confirms crystallinity and phase identity (e.g., perovskite vs. pyrochlore) .
- XPS : Validates Ce³⁺/Ce⁴⁺ ratios and Ti oxidation states .
- Raman Spectroscopy : Detects oxygen vacancy ordering .
- BET Surface Area Analysis : Quantifies porosity for catalytic applications .
Discrepancies in surface composition (e.g., Ce³⁺ enrichment) require cross-validation using XPS and EELS to distinguish bulk vs. surface effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?
Methodological Answer: Contradictions often stem from:
- Synthetic Variability : Differences in precursors or calcination protocols (see Table in 1.1).
- Surface Contamination : Adsorbed CO₂/H₂O alters active sites; in situ XPS under reaction conditions is recommended .
- Testing Conditions : Variations in gas hourly space velocity (GHSV) or reactant partial pressures.
A systematic approach involves:
Replicating literature methods with strict parameter control .
Applying the CERIC framework (Claim, Evidence, Reasoning, Implications, Context) to critically evaluate experimental claims .
Performing sensitivity analyses using DoE (Design of Experiments) to isolate influential variables .
Q. What strategies mitigate structural instability in this compound under reducing atmospheres?
Methodological Answer: Instability in H₂ or CO-rich environments is linked to Ce⁴⁺ → Ce³⁺ reduction. Mitigation strategies include:
- Doping : Substituting Ti with Zr or Sn improves redox stability.
- Core-Shell Architectures : Coating with Al₂O₃ limits Ce reduction .
- Operando Characterization : Use XRD/TGA-MS to monitor phase transitions in real-time .
Contradictory reports on doping efficacy require meta-analysis of ionic radius and electronegativity trends to identify optimal dopants .
Q. How can computational models guide the design of this compound-based photocatalysts?
Methodological Answer: DFT (Density Functional Theory) simulations predict bandgap engineering and defect thermodynamics:
- Band Structure : Calculate Ce 4f and Ti 3d orbital contributions to adjust visible-light absorption .
- Oxygen Vacancies : Simulate vacancy formation energies to optimize catalytic sites .
Validation requires coupling DFT with experimental UV-Vis/PL spectroscopy. Discrepancies between predicted and observed bandgaps often arise from neglecting excitonic effects, necessitating advanced GW or hybrid functional calculations .
Q. What methodologies address reproducibility challenges in this compound thin-film deposition?
Methodological Answer: Reproducibility issues in pulsed laser deposition (PLD) or sputtering stem from:
- Substrate-Target Distance : Optimize via profilometry to ensure uniform thickness .
- Post-Deposition Annealing : Control oxygen partial pressure to prevent Ti³⁺ formation .
Standardized reporting of deposition parameters (e.g., laser fluence, background gas) is critical, as emphasized in Beilstein Journal of Organic Chemistry guidelines .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers analyze conflicting data on this compound’s ionic conductivity?
Methodological Answer: Conflicts in conductivity measurements (e.g., Arrhenius vs. non-Arrhenius behavior) require:
Error Analysis : Quantify uncertainties in impedance spectroscopy data .
Microstructural Correlation : Link conductivity to grain-boundary density via TEM .
Peer Review : Use CERIC’s critical evaluation framework to assess methodological rigor in literature .
Q. What frameworks support interdisciplinary data management for this compound studies?
Methodological Answer: Adopt the Photon and Neutron Open Science Cloud (PaNOSC) DMP framework:
- Metadata Standards : Include synthesis conditions, characterization protocols, and raw data repositories .
- Interoperability : Use platforms like CERIC DMP Service (https://dsw.ceric-eric.eu ) for collaborative data sharing .
Q. Literature & Proposal Development
Q. How can the CERIC method enhance literature reviews on this compound?
Methodological Answer: Apply the CERIC (Claim, Evidence, Reasoning, Implications, Context) framework to:
Identify Gaps : Highlight unresolved questions in catalytic mechanisms .
Evaluate Evidence : Critically assess the validity of conflicting phase diagrams .
Contextualize Findings : Relate this compound’s properties to broader materials science challenges .
Q. What are key considerations for designing a research proposal on this compound’s optoelectronic applications?
Methodological Answer:
- Feasibility : Pilot studies on thin-film stability under illumination .
- Novelty : Address gaps in UV-Vis/IR response modulation .
- Ethics : Consider environmental impact of synthesis routes .
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for proposal evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
